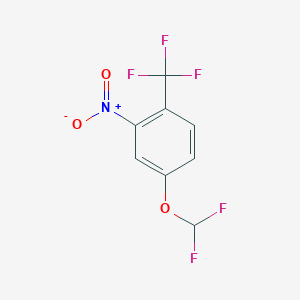
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
Overview
Description
“4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene” is a complex organic compound that contains several functional groups: a difluoromethoxy group (-OCHF2), a nitro group (-NO2), and a trifluoromethyl group (-CF3) attached to a benzene ring . These functional groups can significantly influence the compound’s physical and chemical properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution or electrophilic aromatic substitution reactions . For instance, (trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing nature of the nitro, difluoromethoxy, and trifluoromethyl groups. These groups can delocalize electron density away from the benzene ring, potentially impacting the compound’s reactivity .Chemical Reactions Analysis
The presence of the nitro, difluoromethoxy, and trifluoromethyl groups could make the benzene ring more susceptible to electrophilic aromatic substitution reactions . Additionally, the trifluoromethyl group could potentially undergo radical trifluoromethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro, difluoromethoxy, and trifluoromethyl groups could impact the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
- The compound is utilized in synthesizing polyetherimide, a novel fluorine-containing polymer. It involves reactions with hydroquinone and 2-chloro-5-nitrobenzene trifluoride, followed by characterization using FTIR and DSC technologies (Yu Xin-hai, 2010).
Crystal Structure Analysis
- Chemical isomers of 3-nitrobenzotrifluoride, including variants of this compound, have been analyzed for their crystal structures. These structures aid in understanding molecular interactions and stability (D. Lynch & I. Mcclenaghan, 2003).
Amination and Reduction Processes
- The compound is involved in amination processes, serving as a precursor in the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, showcasing its utility in complex chemical synthesis (Tereza Pastýříková et al., 2012).
Spectroscopic Investigations
- Spectroscopic studies like FT-IR and FT-Raman spectra analysis have been conducted on similar compounds. These studies help in understanding the vibrational, structural, and electronic properties of such compounds (S. Saravanan et al., 2014).
Influence on Mesomorphic Properties
- The compound is used in synthesizing derivatives that impact phase transition temperatures in liquid crystals. This research is crucial for developing materials with specific thermal and optical properties (R. Dabrowski et al., 1995).
Asymmetric Oxidation
- It's used in developing efficient methods for asymmetric oxidation of sulfides, indicating its role in stereoselective synthesis, which is vital in pharmaceutical and chemical industries (K. Rodygin et al., 2011).
Dissociative Electron Attachment Studies
- The compound's derivatives are studied for their interactions with electrons, which is significant in understanding molecular stability and reaction mechanisms (J. Wnorowska et al., 2014).
Safety And Hazards
Future Directions
The future research directions would depend on the specific applications of this compound. Given the presence of the nitro, difluoromethoxy, and trifluoromethyl groups, potential research directions could include exploring its use in medicinal chemistry, materials science, or as a building block in organic synthesis .
properties
IUPAC Name |
4-(difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-5(8(11,12)13)6(3-4)14(15)16/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBMRAPMUUKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



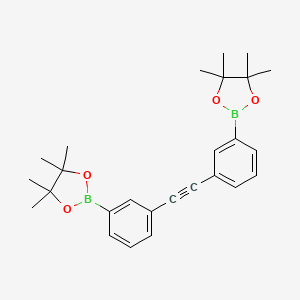
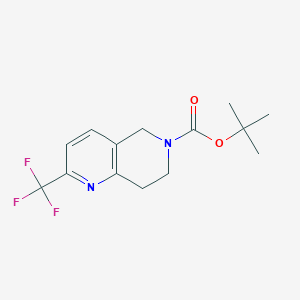
![Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1404520.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B1404522.png)
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)
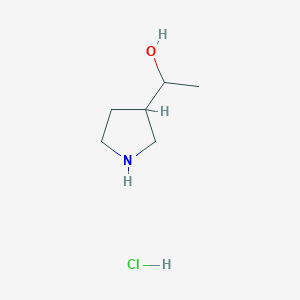
![2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1404527.png)
![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)
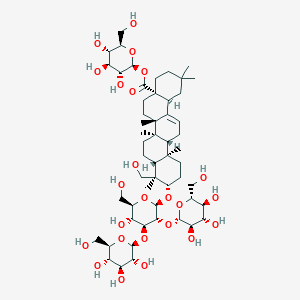
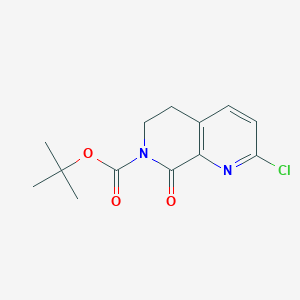
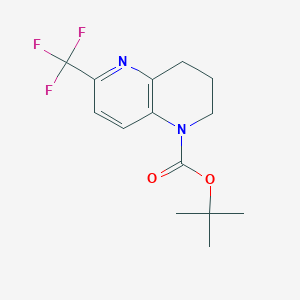
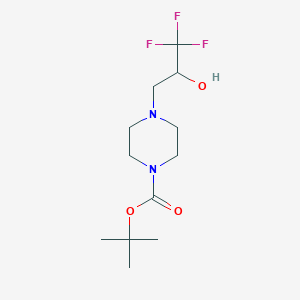
![2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid](/img/structure/B1404537.png)
![(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid](/img/structure/B1404538.png)